
4-Cyclopropoxybenzenesulfonyl chloride
Übersicht
Beschreibung
4-Cyclopropoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H9ClO3S . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group and a cyclopropoxy group . The exact mass of the molecule is 279.9630788 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.8 g/mol . It has a topological polar surface area of 85 Ų . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Polymer Degradation and Environmental Impact
- Thermal Degradation of Polyvinyl Chloride (PVC): The study by Starnes (2002) explores the structural and mechanistic aspects of the thermal degradation of PVC, highlighting the formation of labile defects and the role of cyclization reactions in the degradation process (Starnes, 2002).
Cyclodextrins in Separation Science and Environmental Protection
- Cyclodextrins for Separation and Environmental Applications: Crini and Morcellet (2002) reviewed the use of cyclodextrins in separation science and their potential for environmental protection, particularly in water treatment and soil remediation (Crini & Morcellet, 2002).
Antimicrobial Agents and Environmental Toxicity
- Triclosan and Environmental Toxicity: A review by Bedoux et al. (2012) on the occurrence, toxicity, and degradation of triclosan (TCS) discusses its widespread use, environmental persistence, and potential for toxicity and resistance in microbial communities (Bedoux et al., 2012).
Flame Retardancy and Dielectric Properties
- Cyclotriphosphazene Compounds: The research by Usri et al. (2021) focuses on the flame retardancy and dielectric properties of hexasubstituted cyclotriphosphazene, highlighting its potential in electrical applications and as a flame retardant (Usri, Jamain, & Makmud, 2021).
Cyclopropanation Reactions in Organic Synthesis
- Cyclopropanation Reactions: Kamimura (2014) reviewed [2+1]-type cyclopropanation reactions, emphasizing their significance in the synthesis of biologically active and natural products (Kamimura, 2014).
Road Salt Impact on Ecosystems
- Road Salt and Freshwater Ecosystems: The study by Szklarek et al. (2021) discusses the effects of road salt on freshwater ecosystems, including its impact on biodiversity and water quality, and explores solutions for mitigating chloride pollution (Szklarek, Górecka, & Wojtal-Frankiewicz, 2021).
Safety and Hazards
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection . It should be stored locked up and disposed of properly .
Zukünftige Richtungen
Sulfones, which include compounds like 4-Cyclopropoxybenzenesulfonyl chloride, are highly versatile building blocks in organic chemistry and have various applications in fields ranging from agrochemicals and pharmaceuticals to functional materials . Future research directions could involve the development of more sustainable methods for the synthesis of sulfones .
Eigenschaften
IUPAC Name |
4-cyclopropyloxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAAZWFQNDVAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


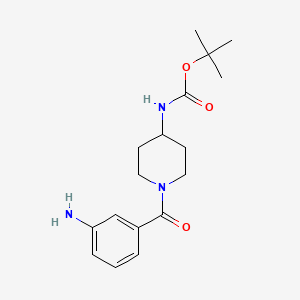
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)


![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
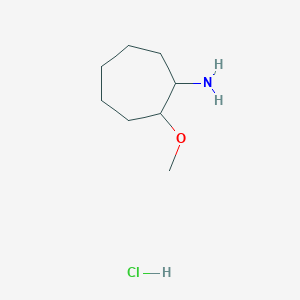
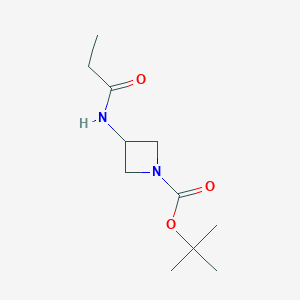
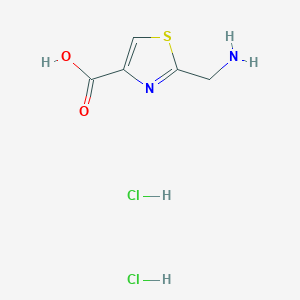
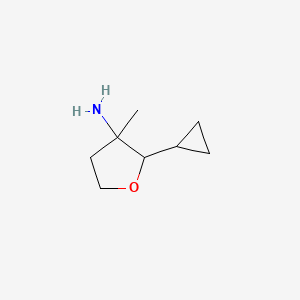
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
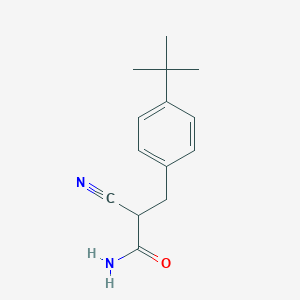
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
